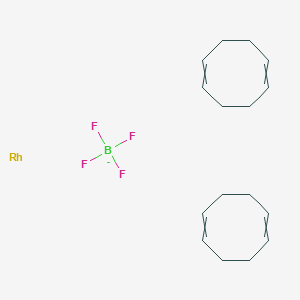

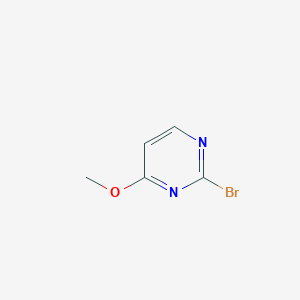

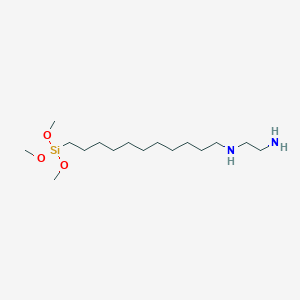

![molecular formula C11H9BrOS B056663 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 118337-33-0](/img/structure/B56663.png)

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves halogenation reactions where bromine is introduced into organic molecules. Such processes can include electrophilic aromatic substitution for benzene derivatives or addition reactions for alkenes. For example, the practical synthesis of bromobiphenyls, which share some synthetic pathways with our compound of interest, has been developed through cross-coupling reactions and diazotization methods, highlighting the versatility and challenges in brominated compound synthesis (Qiu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of brominated organic compounds like 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one can be performed using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These analyses provide insights into the electronic distribution, molecular conformation, and intermolecular interactions, crucial for understanding the reactivity and properties of such compounds. Studies on related compounds emphasize the importance of halogen···halogen interactions and their influence on molecular packing and stability (Tothadi et al., 2013).

Chemical Reactions and Properties

Brominated compounds participate in a variety of chemical reactions, such as nucleophilic substitution, elimination, and further functionalization reactions. The presence of a bromine atom can significantly affect the chemical behavior of the compound, making it a versatile intermediate in organic synthesis. The synthesis and biological importance of benzothiazole derivatives, which share structural motifs with the compound , illustrate the broad spectrum of chemical reactivity and applications of such molecules in medicinal chemistry and beyond (Rosales-Hernández et al., 2022).

Physical Properties Analysis

The physical properties of brominated compounds, including melting point, boiling point, solubility, and stability, are influenced by the nature of the bromine substituent and the overall molecular structure. These properties are essential for determining the conditions under which these compounds can be handled, stored, and applied in various contexts. The study of activity coefficients and solubility of organic solvents in ionic liquids provides a framework for understanding the solvation and phase behavior of similar brominated compounds (Domańska et al., 2016).

Chemical Properties Analysis

Analyzing the chemical properties of brominated compounds involves examining their reactivity, stability under different conditions, and interactions with other chemical entities. These properties are crucial for their application in synthesis, materials science, and environmental studies. For instance, the environmental behavior and toxicity of brominated flame retardants provide insights into the persistence, bioaccumulation potential, and ecological impacts of related brominated compounds (Zuiderveen et al., 2020).

Applications De Recherche Scientifique

Substitution Reactions

Benzo[b]thiophen derivatives, including those related to “2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one”, have been studied for their substitution reactions. For instance, nitration of similar compounds has yielded various nitrobenzo[b]thiophen derivatives with potential for further chemical modifications.

Electroreduction Studies

Research has been conducted on the electroreduction of tert-alkanecarbodithioates, leading to the formation of various benzo[b]thiophenes. This shows the chemical versatility of benzo[b]thiophen derivatives through electrochemical methods.

Photochromic Properties

Studies on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, closely related to the compound , have revealed thermally irreversible and fatigue-resistant photochromic properties. These findings suggest applications in materials science, particularly in developing materials that change color in response to light.

Aromatic Nucleophilic Substitution

The compound has been used in studies involving aromatic nucleophilic substitution with rearrangements, demonstrating its utility in synthetic organic chemistry.

Synthesis of Phthalide Derivatives

The compound has also been involved in the synthesis of phthalide derivatives, an important class of organic compounds with various applications.

Proteomics Research

This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound could be used as a reagent or a building block in the synthesis of larger, more complex molecules for study .

Photosensitive Components

Acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene, a compound related to “2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one”, has been used to produce symmetric and asymmetric 1,2-dihetarylethenes . These compounds are of interest as photosensitive components of photochromic recording media for optical read/write storage .

Organic Solvents

The compound is a colorless solid that is soluble in organic solvents. This property makes it useful in various chemical reactions and processes that require the use of organic solvents.

Proteomics Research

This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound could be used as a reagent or a building block in the synthesis of larger, more complex molecules for study .

Photosensitive Components

Acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene, a compound related to “2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one”, has been used to produce symmetric and asymmetric 1,2-dihetarylethenes . These compounds are of interest as photosensitive components of photochromic recording media for optical read/write storage .

Propriétés

IUPAC Name |

2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrOS/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQSJBQPXDKSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381582 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one | |

CAS RN |

118337-33-0 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

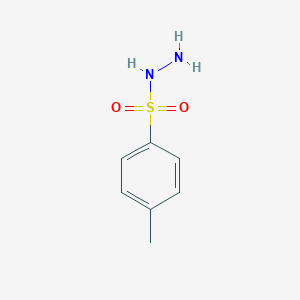

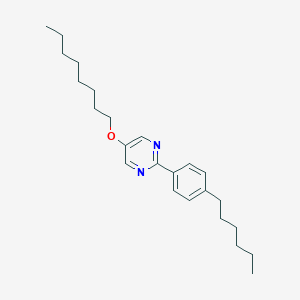

![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)